N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 3-methylphenylhydrazine with 5-methyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or other non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide
- N-(3-methylphenyl)-2-[(5-methyl-4-thienyl)carbonyl]hydrazinecarbothioamide
Uniqueness
N-(3-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3OS2 |
---|---|
Molecular Weight |
305.4g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C14H15N3OS2/c1-9-4-3-5-12(6-9)15-14(19)17-16-13(18)11-7-10(2)20-8-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,19) |
InChI Key |
CDVVPAZWOVIUFY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CSC(=C2)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CSC(=C2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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